molecular formula C24H22FN3O3S2 B11500507 N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11500507
M. Wt: 483.6 g/mol
InChI Key: VWNUVVCNZSOZCE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, thiophen-2-yl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, which are then coupled through various reactions such as condensation, cyclization, and substitution.

    Condensation Reaction: The initial step often involves the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiourea to form a thioxoimidazolidinone ring.

    Substitution: The thiophen-2-yl group is introduced through a substitution reaction using thiophen-2-yl ethyl bromide.

    Acetylation: Finally, the acetylation of the resulting compound with acetic anhydride yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, thiophen-2-yl ethyl bromide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Bind to Receptors: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

    Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22FN3O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S2/c1-31-19-10-8-18(9-11-19)28-23(30)21(15-22(29)26-17-6-4-16(25)5-7-17)27(24(28)32)13-12-20-3-2-14-33-20/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)

InChI Key

VWNUVVCNZSOZCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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